3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Description
3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 3, a 3-nitrophenyl group at position 6, and a carboxylic acid moiety at position 2. This compound has garnered attention in medicinal chemistry and materials science due to its structural versatility. Notably, derivatives of imidazo[2,1-b]thiazole have been explored as ligands for iridium(III) complexes in organic light-emitting diodes (OLEDs), where emission wavelengths and quantum yields are critical parameters .
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c1-7-11(12(17)18)21-13-14-10(6-15(7)13)8-3-2-4-9(5-8)16(19)20/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFXSWJWKBMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid (CAS No. 1131580-31-8) is a compound belonging to the imidazo[2,1-b]thiazole family, which is recognized for its diverse biological activities and potential therapeutic applications. Its molecular formula is C13H9N3O4S, with a molecular weight of 303.29 g/mol. This compound has garnered attention due to its promising roles in medicinal chemistry, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit bacterial cell wall synthesis by targeting specific enzymes, thereby demonstrating potential as effective antimicrobial agents against various pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HeLa | 1.5 | High antiproliferative activity |
| MCF-7 | 2.0 | Moderate antiproliferative activity |
| A549 | 1.8 | Significant cytotoxicity |
These studies suggest that the compound may disrupt microtubule function in cancer cells, leading to apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- DNA Interaction : It can bind to DNA or associated proteins, interfering with replication and transcription processes.
- Reactive Oxygen Species Generation : The nitrophenyl group may participate in redox reactions, leading to increased oxidative stress within cells, contributing to cytotoxic effects against cancer cells .
Study on Antiproliferative Effects
In a study assessing the antiproliferative effects of various imidazo[2,1-b]thiazole derivatives, it was found that those containing the nitrophenyl substituent exhibited enhanced activity against a range of cancer cell lines. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with varying concentrations of the compound. The results indicated a dose-dependent response with significant reductions in cell viability at lower concentrations compared to control groups .
Comparative Analysis with Similar Compounds
A comparative study highlighted the unique properties of this compound against structurally similar compounds:
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| 3-Methylimidazo[2,1-b]thiazole | 5.0 | Moderate anticancer activity |
| 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole | 3.5 | High anticancer activity |
This table illustrates that the presence of both methyl and nitrophenyl groups significantly enhances the biological activity of the imidazo[2,1-b]thiazole framework compared to other derivatives lacking these substituents .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its anticancer properties . Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the cytotoxic effects of several imidazo derivatives, including 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid, on pancreatic cancer cells. The results showed that this compound effectively inhibited cell proliferation in gemcitabine-resistant pancreatic cancer cells with an IC50 value indicating potent activity (specific IC50 values to be referenced from detailed experimental data).
| Compound | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| This compound | Panc-1R | 0.89 | Induces G2/M phase arrest and apoptosis |
Additional Applications
Beyond its anticancer properties, this compound may also have potential applications in:
- Antimicrobial Activity: Similar compounds within the imidazo family have shown activity against bacterial strains.
- Biochemical Probes: Its unique structural features may allow it to serve as a probe for studying biological processes.
Comparison with Similar Compounds
Nitro vs. Nitroso Derivatives
- 3-Methyl-5-nitroso-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole (Compound 6, ) :
The nitroso group at position 5 enhances reactivity with hydrochloric acid, leading to oxadiazolo-fused derivatives (e.g., compound 7). This contrasts with the title compound’s nitro group, which is less reactive under similar conditions. Nitroso derivatives are more prone to cyclization reactions, making them intermediates for complex heterocycles . - 2-(4-Bromophenyl)-7-chloro-3-nitrosoimidazo[2,1-b][1,3]benzothiazole (43a, ) :
The presence of a nitroso group and bromophenyl substituent results in distinct spectral properties (e.g., green precipitate formation) and altered solubility compared to the title compound .
Carboxylic Acid vs. Ester or Amide Derivatives
- However, ester groups are advantageous in prodrug strategies for enhanced bioavailability .
Anticancer Activity
- Imidazo[2,1-b]thiazole-coupled noscapine derivatives (): Compounds like 7j (62% yield, mp 121–123°C) exhibit cytotoxicity via tubulin binding. The carboxylic acid in the title compound could enhance solubility but may reduce blood-brain barrier penetration compared to lipophilic esters .
- Trifluoro-methylated analogs () :
3-Methyl-6-(trifluoromethyl)imidazo[...]-5-COOH (pKa ≈ -1.82) has higher acidity than the title compound, favoring ionization at physiological pH, which may improve target engagement in hydrophilic environments .
Antibacterial Activity
- 1-Substituted-1H-imidazole-2-carboxylic acid derivatives () : These compounds inhibit metallo-β-lactamases. The title compound’s nitro group may confer similar electron-deficient properties, but its imidazo-thiazole core differs from imidazole-based inhibitors, likely altering binding kinetics .
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation of thiazolidine precursors with nitroaryl groups. For example, 3-nitrophenyl -substituted analogs can be synthesized via a three-component reaction involving thiazole-2-amines, ketones, and nitroaryl aldehydes under catalyst-free conditions . Optimization studies (e.g., solvent polarity, temperature, and stoichiometry) are critical: polar aprotic solvents like DMF enhance yields by stabilizing intermediates, while temperatures >100°C accelerate cyclization. Reaction progress should be monitored via TLC or HPLC to identify side products (e.g., dimerization or over-oxidation) .
Basic: Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
Structural confirmation requires a combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : The carboxylic acid proton appears as a broad singlet at δ 12–14 ppm, while the 3-nitrophenyl group shows aromatic protons as multiplets at δ 7.5–8.5 ppm. The methyl group on the imidazo-thiazole ring resonates as a singlet at δ 2.3–2.6 ppm .
- FT-IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and nitro group (NO₂) asymmetric stretching at ~1520 cm⁻¹ confirm functional groups .
- HRMS : Molecular ion peaks ([M+H]⁺) should align with the calculated exact mass (e.g., C₁₃H₁₀N₃O₄S requires m/z 320.0342) .
Advanced: How can computational methods predict the biological activity of this compound, and what are the limitations?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can predict binding affinities to targets like SIRT1 or glypican-3 (GPC-3). For example:
- Docking studies with GPC-3 (PDB ID: 6B8T) reveal that the 3-nitrophenyl group forms π-π interactions with Phe⁹⁸, while the carboxylic acid hydrogen-bonds to Arg⁸⁷, yielding low binding energies (<-8 kcal/mol) .
- Limitations : Computational models may overlook solvent effects, protein flexibility, or metabolic stability. Experimental validation (e.g., enzyme inhibition assays) is essential to resolve discrepancies .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies in antimicrobial or anticancer activity often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7), incubation times, or compound solubility (DMSO vs. aqueous buffers) .
- Structural analogs : Subtle modifications (e.g., replacing nitro with trifluoromethyl groups) drastically alter bioactivity. Comparative studies using structure-activity relationship (SAR) tables can clarify trends .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical methods (e.g., ANOVA) to account for batch effects .
Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?
To enhance pharmacokinetics:
- Prodrug modification : Esterify the carboxylic acid (e.g., ethyl ester) to increase lipophilicity and bypass rapid renal clearance .
- Fluorine substitution : Replace the nitro group with a 3-(trifluoromethyl)phenyl moiety to reduce metabolic oxidation, as shown in analogs like ND-12024 .
- Microsomal stability assays : Monitor hepatic clearance using rat liver microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify vulnerable sites .
Basic: What are the key challenges in purifying this compound, and how can they be addressed?
Common issues include:
- Low solubility : The nitro and carboxylic acid groups confer hydrophilicity, complicating crystallization. Use mixed solvents (e.g., ethanol/water) for recrystallization .
- Byproduct formation : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted precursors or dimerized impurities .
- Acid degradation : Store at 2–8°C in inert atmospheres (argon) to prevent decarboxylation .
Advanced: How does the electronic nature of the 3-nitrophenyl group influence reactivity and bioactivity?
The nitro group is a strong electron-withdrawing group, which:
- Enhances electrophilicity : Facilitates nucleophilic attack at the thiazole ring, enabling covalent binding to cysteine residues in enzymes .
- Modulates redox potential : Increases susceptibility to reduction in hypoxic tumor environments, releasing reactive nitrogen species (RNS) for selective cytotoxicity .
- SAR studies : Replacement with electron-donating groups (e.g., methoxy) reduces antimicrobial efficacy by 50%, highlighting the nitro group’s critical role .
Basic: What are the standard protocols for evaluating the compound’s antioxidant activity?
Use DPPH radical scavenging and FRAP assays :
- DPPH : Prepare 0.1 mM DPPH in ethanol, mix with compound (10–100 µg/mL), and measure absorbance at 517 nm after 30 min. IC₅₀ values <50 µg/mL indicate strong activity .
- FRAP : Incubate compound with Fe³⁺-TPTZ reagent; measure Fe²⁺-TPTZ complex at 593 nm. Compare to ascorbic acid standards .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
X-ray crystallography confirms the predominant tautomer. For imidazo[2,1-b]thiazoles:
- The imidazole ring typically adopts a 1H-tautomer with protonation at N1, stabilized by intramolecular hydrogen bonding with the carboxylic acid .
- Comparative analysis with analogs (e.g., 6-trifluoromethyl derivatives) reveals steric effects of substituents on tautomeric equilibrium .
Advanced: What in silico tools predict the compound’s ADMET properties, and how reliable are they?
Tools like SwissADME and ADMETLab 2.0 predict:
- Absorption : Low logP (~1.5) due to the carboxylic acid suggests poor blood-brain barrier penetration.
- Toxicity : Nitro groups may trigger hepatotoxicity (e.g., elevated ALT in rodent models), requiring Ames test validation .
- Reliability : While these tools provide preliminary insights, discrepancies arise in predicting metabolic pathways (e.g., CYP2D6 vs. CYP3A4 dominance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
